1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-benzylpiperazine is a chemical compound that features a piperazine ring substituted with a benzyl group and a 1,3-benzodioxole moiety
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-4-16(5-3-1)13-20-8-10-21(11-9-20)14-17-6-7-18-19(12-17)23-15-22-18/h1-7,12H,8-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPHIMQEZDYKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with benzylpiperazine. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-4-benzylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Similar structure but lacks the benzyl group.
4-Benzylpiperazine: Similar structure but lacks the 1,3-benzodioxole moiety.
1-(1,3-Benzodioxol-5-ylmethyl)-4-(halobenzoyl)piperazines: Compounds with halogen substitutions on the benzoyl group.
Uniqueness: 1-(1,3-Benzodioxol-5-ylmethyl)-4-benzylpiperazine is unique due to the presence of both the benzyl and 1,3-benzodioxole groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Biological Activity
1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound incorporates a benzodioxole moiety, a benzyl group, and a piperazine ring, which may contribute to its diverse biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by its ability to engage in various biochemical interactions, potentially influencing numerous physiological processes.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
Target Enzymes:
- It may interact with nitric oxide synthase , influencing nitric oxide levels which play a crucial role in cell signaling and immune responses.
Biochemical Pathways:
- The compound could modulate pathways related to nitric oxide synthesis, impacting cellular metabolism and signaling cascades.
Cellular Effects:
- Preliminary studies suggest that it may affect cell function by altering gene expression and influencing metabolic processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Potential:
- In vitro studies have shown that related benzodioxole derivatives possess anticancer properties, particularly in glucose-starved tumor cells. These compounds demonstrated significant cytotoxicity against cancer cell lines while sparing normal cells .
Enzyme Inhibition:
- Similar compounds have been explored for their potential as enzyme inhibitors. For instance, benzodioxole derivatives have been identified as effective inhibitors of α-amylase, suggesting potential applications in managing diabetes .
Study 1: Anticancer Activity
In a recent study, benzodioxole derivatives were synthesized and tested for their anticancer effects. The results indicated a substantial reduction in blood glucose levels in diabetic mice models when treated with these compounds. This suggests that they may not only have anticancer properties but also potential benefits in metabolic disorders .
Study 2: Hepatotoxicity Assessment
Research on the combination of benzylpiperazine analogs (including BZP) highlighted significant hepatotoxic effects when these compounds were administered together. This raises concerns about the safety profile of benzylpiperazine derivatives, including this compound when used in clinical settings .
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
